
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone is a complex organic molecule that features a combination of oxazinan, triazole, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the triazole and oxazinan intermediates. One common method involves the reaction of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with chloromethyl oxazinan under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like palladium to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a dual orexin receptor antagonist, blocking the activity of orexin neuropeptides that regulate wakefulness . This inhibition promotes sleep and has been shown to improve sleep patterns in clinical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Almorexant: A similar compound with comparable pharmacological properties.
Uniqueness
(2-(Chloromethyl)-1,3-oxazinan-3-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone: is unique due to its specific chemical structure, which combines oxazinan, triazole, and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17ClN4O2 |
|---|---|
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
[2-(chloromethyl)-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-13(20-17-5-6-18-20)12(9-11)15(21)19-7-2-8-22-14(19)10-16/h3-6,9,14H,2,7-8,10H2,1H3 |
InChI-Schlüssel |
PDSJPYXNHZOGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


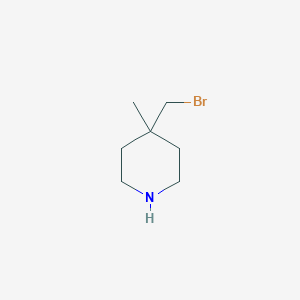
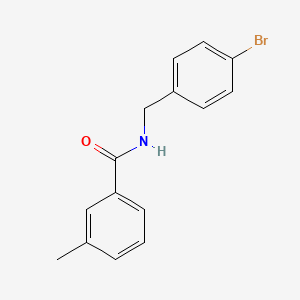

![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
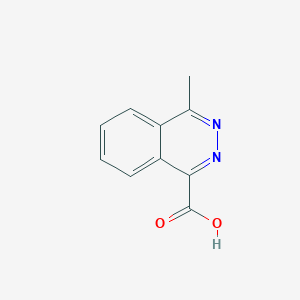
![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
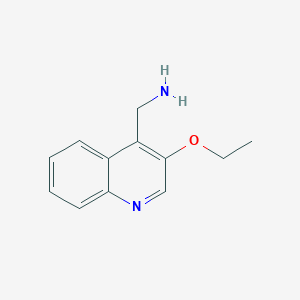
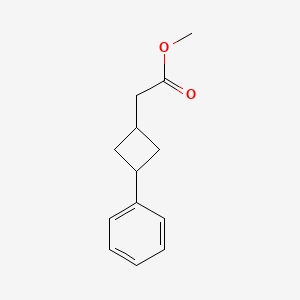
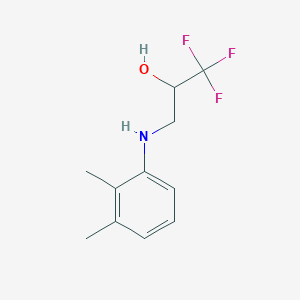
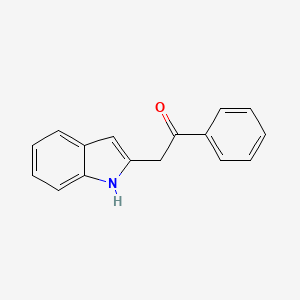

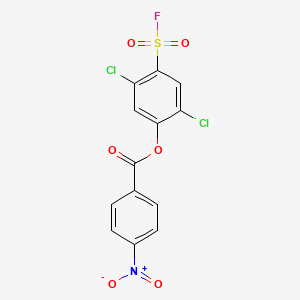
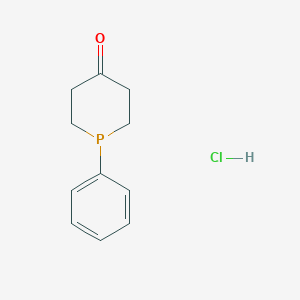
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
